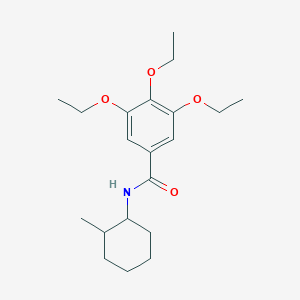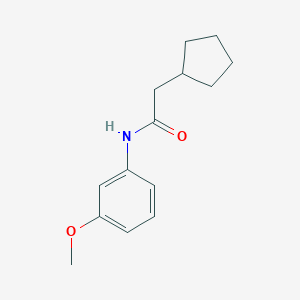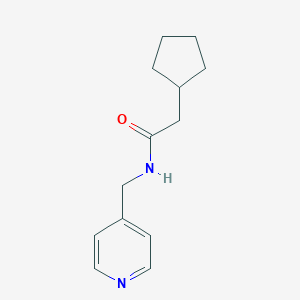![molecular formula C17H19ClN2O2S B308789 N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B308789.png)
N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-2-thiophenecarboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CAY10505 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-2-thiophenecarboxamide involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and immune responses. This compound also inhibits the activity of COX-2, which is an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been shown to have a range of biochemical and physiological effects. It can reduce inflammation and oxidative stress, and has been shown to have neuroprotective effects. This compound has also been studied for its potential use in treating diabetes, as it can improve insulin sensitivity and reduce blood glucose levels.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-2-thiophenecarboxamide in lab experiments is its ability to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune responses. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-2-thiophenecarboxamide. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential use in treating inflammatory bowel disease and other autoimmune disorders. Additionally, further research is needed to determine the optimal dosage and administration of this compound for various applications.
Synthesis Methods
The synthesis of N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-2-thiophenecarboxamide involves the reaction of 2-chloro-5-nitrobenzoic acid with isopentylamine, followed by reduction with tin (II) chloride and sodium borohydride. The resulting intermediate is then reacted with thiophene-2-carboxylic acid to obtain the final product.
Scientific Research Applications
N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. This compound has also been studied for its potential use in treating cancer, as it has been shown to induce apoptosis in cancer cells.
properties
Product Name |
N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-2-thiophenecarboxamide |
|---|---|
Molecular Formula |
C17H19ClN2O2S |
Molecular Weight |
350.9 g/mol |
IUPAC Name |
N-[2-chloro-5-(3-methylbutylcarbamoyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H19ClN2O2S/c1-11(2)7-8-19-16(21)12-5-6-13(18)14(10-12)20-17(22)15-4-3-9-23-15/h3-6,9-11H,7-8H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
MRXFYTYAGLASRU-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CS2 |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-3-[(cyclopentylacetyl)amino]-N-isopentylbenzamide](/img/structure/B308706.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308708.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide](/img/structure/B308709.png)
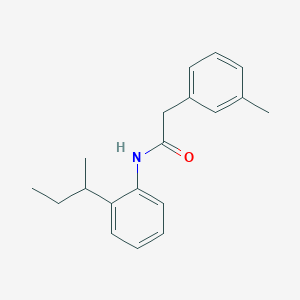

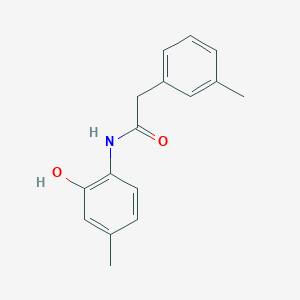


![N-[4-(diethylamino)-2-methylphenyl]-2-(3-methylphenyl)acetamide](/img/structure/B308718.png)
![N-[4-(diethylamino)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B308719.png)
